Allicin-d10

Degradation Kinetics Stability Half-Life

Allicin-d10 is a deuterated analog of allicin (diallyl thiosulfinate), a volatile organosulfur compound derived from garlic (Allium sativum) with documented antimicrobial and antioxidant properties. This isotopically labeled variant incorporates ten deuterium atoms, replacing all hydrogen atoms on the two allyl groups of the parent molecule (C₆D₁₀OS₂).

Molecular Formula C6H10OS2
Molecular Weight 172.3 g/mol
Cat. No. B12427029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllicin-d10
Molecular FormulaC6H10OS2
Molecular Weight172.3 g/mol
Structural Identifiers
SMILESC=CCSS(=O)CC=C
InChIInChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2
InChIKeyJDLKFOPOAOFWQN-URTNXKOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allicin-d10: Deuterated Internal Standard for Allicin Quantification in Complex Biological Matrices


Allicin-d10 is a deuterated analog of allicin (diallyl thiosulfinate), a volatile organosulfur compound derived from garlic (Allium sativum) with documented antimicrobial and antioxidant properties [1]. This isotopically labeled variant incorporates ten deuterium atoms, replacing all hydrogen atoms on the two allyl groups of the parent molecule (C₆D₁₀OS₂) . As a stable isotope-labeled (SIL) compound, Allicin-d10 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications to address the inherent challenges of quantifying allicin, which is known for its high reactivity, thermal instability, and tendency to undergo rapid degradation into a complex mixture of polysulfides [2]. This labeling strategy provides a mass difference of +10 Da relative to the unlabeled analyte, enabling its use as a high-precision internal standard for quantitative bioanalysis .

Why Unlabeled Allicin or Alternate Organosulfur Standards Cannot Substitute for Allicin-d10 in Quantitative LC-MS/MS


The use of unlabeled allicin as a reference standard is fundamentally compromised by its extreme instability and propensity for rapid, multi-pathway degradation in biological matrices, leading to significant quantitative inaccuracies [1]. While structurally similar compounds like diallyl disulfide (DADS) or ajoene may be considered as alternative internal standards, they do not co-elute with allicin and exhibit different ionization efficiencies and matrix effects, thereby violating the core principle of isotope dilution mass spectrometry which demands near-identical physicochemical behavior between the analyte and its internal standard [2]. Furthermore, the selection of a deuterated internal standard is not trivial; deuterium labeling can introduce its own artifacts, such as retention time shifts due to altered lipophilicity (the 'deuterium isotope effect'). However, the specific deuteration pattern of Allicin-d10—which places deuterium on non-exchangeable allylic carbons—is designed to mitigate hydrogen-deuterium back-exchange, a common failure mode for less rigorously labeled standards . Therefore, the procurement of a specifically characterized and validated Allicin-d10 standard is a regulatory and analytical necessity for generating defensible pharmacokinetic and bioavailability data, as mandated by bioanalytical method validation guidelines [3].

Quantitative Differentiation of Allicin-d10: Comparative Evidence on Degradation Kinetics, Isotopic Purity, and Analytical Performance


Comparative Degradation Kinetics: Allicin-d10 vs. Unlabeled Allicin at Physiological Temperature

Allicin-d10 exhibits significantly enhanced thermal stability compared to unlabeled allicin under physiologically relevant conditions. Non-targeted LC-MS analyses demonstrate that the deuterium kinetic isotope effect imparts a quantifiable reduction in the degradation rate . This differential stability is critical for maintaining accurate concentration measurements in cell culture and ex vivo experiments over extended time courses.

Degradation Kinetics Stability Half-Life LC-MS

Isotopic Purity and Labeling Degree: Allicin-d10 (C₆D₁₀OS₂) vs. Partial or Non-Deuterated Analogs

The analytical utility of a deuterated internal standard is directly dependent on its isotopic purity and the degree of labeling. Allicin-d10, with the molecular formula C₆D₁₀OS₂, achieves a nominal mass difference of +10 Da from the parent analyte, a separation that minimizes isotopic cross-talk in the mass spectrometer and ensures a clean, quantifiable signal for both the analyte and the internal standard . In contrast, partially deuterated variants or compounds with fewer deuterium atoms (e.g., Allicin-d6) would present a smaller mass shift, increasing the risk of spectral overlap and reducing assay specificity . Commercial specifications for Allicin-d10 often stipulate a chemical purity of 90-95%, with the balance being unlabeled allicin, a factor that must be accounted for in method validation to avoid introducing a systematic positive bias .

Isotopic Purity Mass Spectrometry Internal Standard Method Validation

Regulatory Compliance and Traceability: Allicin-d10 as a Certified Reference Standard

For applications in pharmaceutical development and quality control, the use of a traceable reference standard is non-negotiable. Allicin-d10 is characterized and supplied as a reference standard intended for analytical method development and validation (AMV), providing traceability to primary pharmacopeial standards such as USP (United States Pharmacopeia) or EP (European Pharmacopoeia) [1]. This contrasts with the use of generic allicin extracts or simpler synthetic analogs, which lack the rigorous documentation, certificate of analysis (CoA), and defined stability profile required for regulatory submissions like Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) . The certificate of analysis for Allicin-d10 provides lot-specific data on purity and identity, ensuring batch-to-batch reproducibility and audit readiness .

Reference Standard Regulatory Compliance Pharmacopeia Traceability

Chromatographic Behavior and Ionization Efficiency: Mitigating Matrix Effects in LC-MS/MS

A primary advantage of a stable isotope-labeled internal standard is its ability to compensate for variable matrix effects and ionization suppression, which are common in LC-MS/MS analysis of complex biological samples (e.g., plasma, tissue homogenates). Allicin-d10, by virtue of its near-identical physicochemical properties to allicin, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement [1]. This allows the analyte-to-internal standard peak area ratio to remain constant, thereby correcting for these analytical artifacts [2]. While a structural analog internal standard (e.g., diallyl disulfide) might be used, it would elute at a different retention time and thus be subject to a different matrix environment at the moment of ionization, leading to incomplete correction and inaccurate quantification [3]. The use of Allicin-d10 therefore improves both the accuracy and precision of the method, as measured by lower inter- and intra-assay coefficient of variation (CV) and higher recovery rates during method validation [4].

Matrix Effects Ion Suppression LC-MS/MS Bioanalysis

Defined Application Scenarios for Allicin-d10 Based on Comparative Evidence


Validated Bioanalytical Quantification of Allicin in Plasma for Pharmacokinetic (PK) and Bioavailability/Bioequivalence (BA/BE) Studies

This scenario is the definitive application for Allicin-d10. In the context of a regulatory BA/BE study for a garlic-derived supplement or a novel allicin formulation, the use of a certified Allicin-d10 internal standard is mandatory to generate defensible PK data [1]. The compound's defined isotopic purity (+10 Da mass shift) and traceability to pharmacopeial standards ensure that the validated LC-MS/MS method meets ICH M10 bioanalytical method validation guidelines for accuracy, precision, and selectivity [2]. Its use corrects for the extensive and variable matrix effects encountered in plasma and for the rapid, temperature-dependent degradation of allicin (t1/2 ~14.5 h at 37°C), which would otherwise render the quantification of the parent compound in ex vivo samples highly unreliable .

Stability Monitoring and Metabolite Identification in In Vitro Cell Culture Models

Given its enhanced thermal stability relative to unlabeled allicin (t1/2 = 48 h vs. 14.5 h at 37°C) [1], Allicin-d10 is the preferred internal standard for long-term cell culture experiments. This differential stability ensures that the internal standard itself does not degrade appreciably over the experimental timeline, thereby providing a stable reference point against which to measure the decline in allicin concentration due to cellular uptake and metabolism [2]. Furthermore, because the deuterium label is retained on key structural fragments during degradation, Allicin-d10 can also be employed in non-targeted LC-MS workflows to track the formation of allicin-derived metabolites and decomposition products, offering mechanistic insights into its bioactivation and detoxification pathways .

Quality Control and Content Uniformity Testing of Garlic-Based Nutraceuticals and Pharmaceuticals

The high reactivity and volatility of allicin pose a significant challenge for the quality control of garlic powders, oils, and extracts, where the purported allicin content is a key quality attribute [1]. A validated LC-MS method employing Allicin-d10 as an internal standard provides the required specificity and sensitivity to accurately quantify allicin yield, allicin release from alliin, and content uniformity in finished products, distinguishing it from structurally similar but biologically inactive degradation products like ajoene and vinyldithiins [2]. This application is critical for manufacturers seeking to substantiate label claims and ensure batch-to-batch consistency, leveraging a certified reference standard that meets the documentation requirements of current Good Manufacturing Practices (cGMP) .

Method Development and Troubleshooting for LC-MS/MS Assays Involving Reactive Sulfur Species

Allicin-d10 serves as a critical tool for analytical chemists developing and troubleshooting assays for other reactive organosulfur compounds. The observed differences in chromatographic behavior between Allicin-d10 and unlabeled allicin—a potential deuterium isotope effect on retention time [1]—can be used as a diagnostic tool to optimize chromatographic separation and assess system suitability. Moreover, the use of Allicin-d10 in method development helps to deconvolute artifacts arising from analyte instability or matrix effects from true variations in instrument performance, as the internal standard tracks the analytical recovery of the sulfur-containing species through each step of sample preparation and analysis [2].

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